![molecular formula C26H38N2O2 B14074642 (E)-Bis[4-(heptyloxy)phenyl]diazene CAS No. 10225-94-2](/img/structure/B14074642.png)
(E)-Bis[4-(heptyloxy)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) is a chemical compound with the molecular formula C26H38N2O2. It is also known by other names such as 4,4’-Diheptyloxyazoxybenzene and 4,4’-Bis(heptyloxy)azoxybenzene . This compound is characterized by its unique structure, which includes two heptyloxy groups attached to a diazene core. It has a molecular weight of 410.59 g/mol .
Preparation Methods
The synthesis of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) typically involves the reaction of heptyloxy-substituted aniline derivatives with nitrosating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) can be compared with other similar compounds such as:
- 4,4’-Diheptyloxyazoxybenzene
- 4,4’-Bis(heptyloxy)azoxybenzene
- p-Diheptyloxyazoxybenzene
- p,p’-Diheptyloxyazoxybenzene
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
10225-94-2 |
|---|---|
Molecular Formula |
C26H38N2O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
bis(4-heptoxyphenyl)diazene |
InChI |
InChI=1S/C26H38N2O2/c1-3-5-7-9-11-21-29-25-17-13-23(14-18-25)27-28-24-15-19-26(20-16-24)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
XLLAUDAUNSNBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



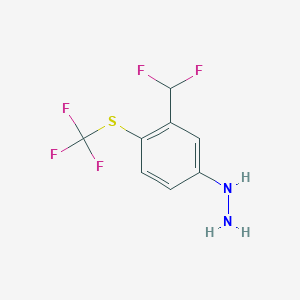
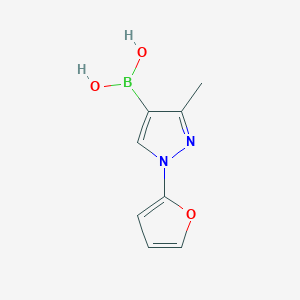


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
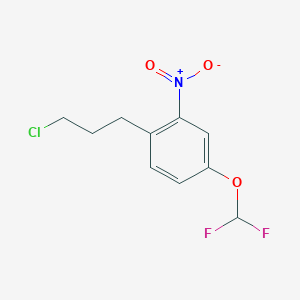
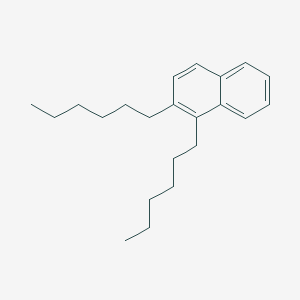
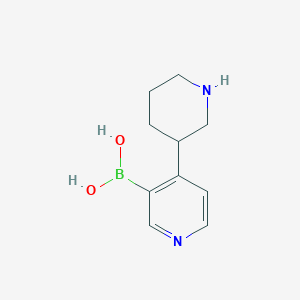

![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)


![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
